molecular formula C12H19NO2 B13638392 (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B13638392
M. Wt: 209.28 g/mol
InChI Key: PMXMUSQPZZJEAQ-UHFFFAOYSA-N
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Description

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine backbone substituted at the 1-position with a (5-methylfuran-2-yl)methyl group and a methanol moiety at the 3-position. The methanol group enhances hydrophilicity, influencing solubility and pharmacokinetic properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where piperidine derivatives are prevalent .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanol

InChI

InChI=1S/C12H19NO2/c1-10-4-5-12(15-10)8-13-6-2-3-11(7-13)9-14/h4-5,11,14H,2-3,6-9H2,1H3

InChI Key

PMXMUSQPZZJEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCCC(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like 5-methylfurfural and its subsequent reaction with piperidine derivatives. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-methylfurfural derivatives, while reduction can produce different alcohols .

Scientific Research Applications

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural similarities with the target molecule, primarily through piperidine/pyrrolidine cores and functionalized substituents.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Inferred Properties
(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol (Target) 1-(5-Methylfuran-2-yl)methyl, 3-methanol C₁₂H₁₉NO₂ 209.28 Furan, piperidine, hydroxyl Moderate hydrophilicity, potential CNS activity due to piperidine and furan motifs
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 1-(3-Nitropyridin-2-yl), 3-methanol C₁₁H₁₅N₃O₃ 237.26 Pyridine, nitro, hydroxyl High polarity (nitro group), possible electron-withdrawing effects on reactivity
(1-Benzyl-4-fluoropiperidin-3-yl)methanol 1-Benzyl, 4-fluoro, 3-methanol C₁₃H₁₈FNO 223.29 Benzyl, fluorine, hydroxyl Increased lipophilicity (benzyl), potential metabolic stability (fluorine)
{1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol 1-(3-Methoxythiophene-2-sulfonyl), 4-thiophen-3-yl, 3-methanol C₁₄H₁₇NO₄S₃ 383.49 Thiophene, sulfonyl, methoxy, hydroxyl High molecular weight, sulfonyl group may enhance binding to charged targets

Comparative Analysis

  • In contrast, the nitro group in (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol is strongly electron-withdrawing, which could reduce electron density in the pyridine ring and alter binding kinetics .
  • Solubility and Lipophilicity :

    • The target compound ’s furan and hydroxyl groups likely confer moderate water solubility. The nitro-substituted analog may exhibit lower solubility due to its planar nitro group, while the benzyl derivative is more lipophilic, favoring membrane permeability.
  • Biological Activity: Piperidine-methanol derivatives are often explored for CNS activity. The target compound’s furan may mimic endogenous substrates (e.g., neurotransmitters), whereas the thiophene-sulfonyl analog could target sulfotransferases or ion channels.

Notes on Limitations

  • Molecular weights and properties are calculated theoretically; actual values may vary with stereochemistry and formulation.

This analysis underscores the importance of substituent choice in modulating the physicochemical and biological profiles of piperidine-based compounds. Further experimental studies are warranted to validate these hypotheses.

Biological Activity

The compound (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol is a novel piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluations, and pharmacological profiles of this compound based on diverse scientific literature.

Synthesis

The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol typically involves the reaction of 5-methylfuran with piperidine derivatives under controlled conditions. Various methods have been explored, including:

  • Regioselective Reactions : The compound can be synthesized through regioselective reactions involving 2,4-dichloropyrimidine derivatives in the presence of triethylamine, yielding intermediates that can be further modified to obtain the desired product .
  • Nucleophilic Substitution : The final nucleophilic substitution reaction often employs piperazine derivatives, enhancing the biological activity of the resulting compounds .

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds structurally related to (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound ABel-740212.3
Compound BHT-10806.1
Compound CMCF-79.46

These findings suggest that modifications to the piperidine structure can enhance antitumor efficacy.

Antibacterial Activity

In addition to antitumor properties, (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol and its derivatives have been evaluated for antibacterial activity against various strains of bacteria. Notably, several derivatives exhibited significant inhibition against Gram-positive bacteria:

StrainMIC (μg/mL)Reference
Staphylococcus aureus0.25
Enterococcus faecalis0.50
Listeria monocytogenes1.00

The compound's ability to inhibit bacterial growth at low concentrations indicates its potential as a therapeutic agent for bacterial infections.

Case Studies

Several case studies have illustrated the effectiveness of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol in preclinical settings:

  • In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with related compounds resulted in increased levels of caspase 9, indicating apoptosis induction through mitochondrial pathways .
  • Toxicity Assessment : Toxicity evaluations in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

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